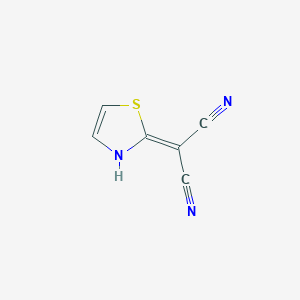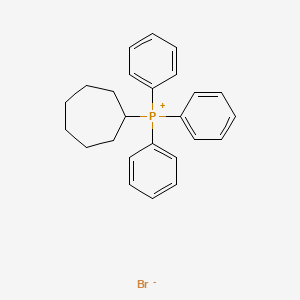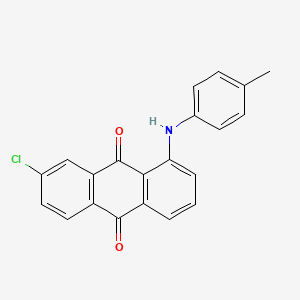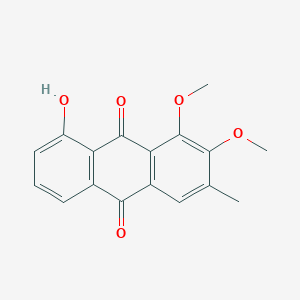![molecular formula C72H30F54P3Pd+3 B13143264 Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is a complex organometallic compound that features a palladium center coordinated by three tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligands. This compound is notable for its use as a catalyst in various coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions .
Métodos De Preparación
The synthesis of Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) typically involves the reaction of palladium(II) acetate with tris[3,5-bis(trifluoromethyl)phenyl]phosphine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation . The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a base.
Stille Coupling: This reaction involves the coupling of organotin compounds with organic halides.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides in the presence of a base
Common reagents used in these reactions include bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide. The major products formed are typically biaryl or substituted alkene compounds.
Aplicaciones Científicas De Investigación
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is widely used in scientific research due to its effectiveness as a catalyst in various organic synthesis reactions. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism by which Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new carbon-carbon bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions .
Comparación Con Compuestos Similares
Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0) is unique due to the presence of the trifluoromethyl groups, which enhance its solubility and stability in various solvents. Similar compounds include:
- Tris(pentafluorophenyl)phosphine palladium(0)
- Tris(4-trifluoromethylphenyl)phosphine palladium(0)
- Tris(2,4,6-trimethylphenyl)phosphine palladium(0) .
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in different reactions.
Propiedades
Fórmula molecular |
C72H30F54P3Pd+3 |
|---|---|
Peso molecular |
2120.3 g/mol |
Nombre IUPAC |
palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphanium |
InChI |
InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H;/p+3 |
Clave InChI |
MGJKHAOJYDTPIF-UHFFFAOYSA-Q |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[PH+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


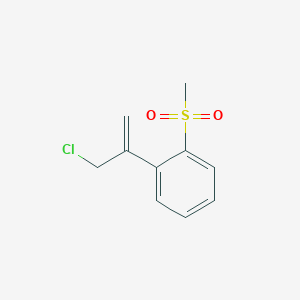
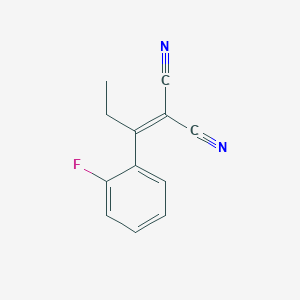
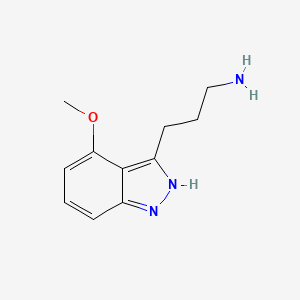
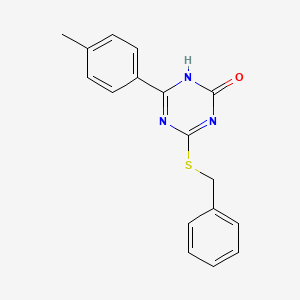
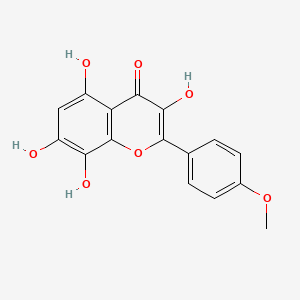

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
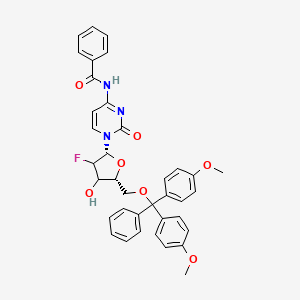
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)

